6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
CAS No.: 688767-30-8
Cat. No.: VC11840624
Molecular Formula: C23H11Cl3N2O2
Molecular Weight: 453.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688767-30-8 |
|---|---|
| Molecular Formula | C23H11Cl3N2O2 |
| Molecular Weight | 453.7 g/mol |
| IUPAC Name | 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one |
| Standard InChI | InChI=1S/C23H11Cl3N2O2/c24-13-6-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-5-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H |
| Standard InChI Key | GORDTOVGBOKXAI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Cl)OC4=O)Cl |
Introduction
The compound 6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one is a heterocyclic organic molecule that combines structural motifs from chromenones (coumarins) and quinazolines. Such hybrid structures often exhibit significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article explores the synthesis, chemical properties, and potential applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate chromenone and quinazoline scaffolds. A common approach includes the following:
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Starting Materials:
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o-aminobenzoic acid derivatives for quinazoline synthesis.
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Substituted salicylaldehydes or coumarins for chromenone formation.
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Key Steps:
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Cyclization of o-aminobenzoic acid derivatives to form quinazoline intermediates.
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Coupling reactions between quinazoline intermediates and chromenone derivatives using catalysts like L-proline or base-mediated conditions.
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Reaction Conditions:
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Solvents: Ethanol or DMF.
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Reagents: Hydrazine hydrate, chlorinating agents (e.g., POCl3), and coupling catalysts.
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Anticancer Activity
Quinazoline and chromenone derivatives are well-known for their anticancer properties. The incorporation of chlorine atoms enhances lipophilicity, which may improve cellular uptake and interaction with target enzymes such as topoisomerase or kinases involved in cancer cell proliferation .
Antifungal Activity
Chromene derivatives have shown activity against Candida species by inhibiting cytochrome P450 enzymes like CYP51, which are critical in fungal cell wall biosynthesis .
Anti-inflammatory Potential
The structural resemblance to coumarins suggests potential anti-inflammatory effects through inhibition of cyclooxygenase enzymes.
Research Findings
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